3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is 351.12190603 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Isoquinoline Derivatives and Their Applications
1. Antitumor Activity
Isoquinoline derivatives, such as 3,4-dihydroisoquinolines, have been explored for their antitumor activities. A study on 6,7,8-Trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinoline highlighted its synthesis and demonstrated moderate antitumor activities in vitro, suggesting potential applications in cancer treatment (Zhu et al., 2011).
2. Synthesis and Structural Analysis
Research on the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline has contributed to the formal total syntheses of various natural products, indicating the utility of isoquinoline derivatives in complex organic synthesis and the development of pharmaceuticals (Roberts et al., 1997).
3. Fluorescence Agents
Isoquinoline derivatives have been investigated for their fluorescent properties, providing potential applications as fluorescent markers or probes in biological and material sciences. A study on metalated Ir(III) complexes with diimine ligands based on the luminescent isoquinoline system reported moderate to strong phosphorescence, suggesting applications in optical materials and sensors (Shakirova et al., 2018).
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-18-11-17(20-10-9-13-3-1-2-4-14(13)12-20)19(24)21(18)15-5-7-16(8-6-15)22(25)26/h1-8,17H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLRQEYOQACJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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